Stereochemical Identity: Single (2S,5R) Enantiomer vs. Racemic (2R,5S)/(2S,5R) Mixture Determines Foldamer Secondary Structure Outcome
The target compound is prepared and supplied as the single cis-(2S,5R) enantiomer . In contrast, the most widely available comparator—rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate hydrochloride (CAS 2613300-06-2)—is a racemic mixture of cis enantiomers . Extensive NMR conformational analysis of tetrameric carbopeptoids constructed from cis-5-aminomethyl-tetrahydrofuran-2-carboxylate monomers demonstrated that the cis-configured tetramer adopts a solution conformation consistent with a repeating β-turn motif [1]. The trans-configured tetramer, by contrast, showed no evidence of defined secondary structure by NMR [2]. When a racemic monomer is used, oligomerization yields a statistical mixture of diastereomeric sequences (cis-cis, cis-trans, trans-cis, trans-trans), producing heterogeneous conformational ensembles unsuitable for structure–activity relationship studies [1].
| Evidence Dimension | Stereochemical purity and conformational homogeneity of oligomerization products |
|---|---|
| Target Compound Data | Single (2S,5R) enantiomer; oligomerization yields a single cis-cis tetramer with defined β-turn conformation [1] |
| Comparator Or Baseline | rac-Methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate hydrochloride (CAS 2613300-06-2); racemic mixture producing 2ⁿ (n = number of residues) diastereomeric oligomer sequences [1] |
| Quantified Difference | Single defined secondary structure (repeating β-turn) vs. heterogeneous mixture of at least 2ⁿ conformational species where n = number of monomer units [1] [2] |
| Conditions | Solution-phase oligomerization via peptide coupling (TBTU/DIPEA in DMF); conformational analysis by ¹H NMR (500 MHz) and CD spectroscopy in CDCl₃ and DMSO-d₆ [1] |
Why This Matters
For foldamer-based drug discovery and biomimetic scaffold development, stereochemical homogeneity at the monomer level is a gatekeeper requirement—a racemic monomer cannot yield interpretable or reproducible conformational data, disqualifying it from any application requiring structure–activity correlation.
- [1] Claridge, T. D. W.; Long, D. D.; Hungerford, N. L.; Aplin, R. T.; Smith, M. D.; Marquess, D. G.; Fleet, G. W. J. An octameric carbopeptoid; secondary structure in octameric and tetrameric 5-aminomethyl-tetrahydrofuran-2-carboxylates. Tetrahedron Letters 1999, 40 (11), 2199–2202. View Source
- [2] Long, D. D.; Smith, M. D.; Marquess, D. G.; Claridge, T. D. W.; Fleet, G. W. J. From sequencamers to foldamers? Tetrameric furanose carbopeptoids from cis- and trans-5-aminomethyl-tetrahydrofuran-2-carboxylates. Tetrahedron Letters 1999, 40 (11), 2195–2198. View Source
